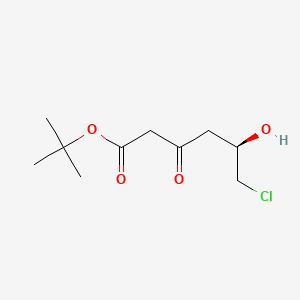

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

Description

Historical Context and Discovery

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate emerged as a critical intermediate in pharmaceutical synthesis during the early 2000s, particularly in the development of statin drugs. Its discovery is linked to efforts to optimize asymmetric synthesis routes for cholesterol-lowering agents such as rosuvastatin and atorvastatin. Patent literature from 2003–2014 reveals its role in resolving stereochemical challenges during the production of statin side chains. For example, WO2014203045A1 (2014) describes its synthesis via Blaise condensation of (S)-4-chloro-3-hydroxybutanenitrile with zinc enolates, marking a shift toward greener methodologies.

The compound’s industrial relevance grew alongside advancements in enzymatic catalysis. Studies demonstrated that ketoreductases could selectively reduce β-keto esters like this compound to yield diastereomerically pure diols, which are pivotal for statin efficacy. This historical trajectory underscores its importance in bridging traditional organic synthesis and biocatalytic innovation.

Significance in Organic Chemistry Research

This compound exemplifies the convergence of stereoselective synthesis and process optimization. Its structural features—a β-keto ester, chloro substituent, and tertiary butyl group—make it a versatile substrate for:

- Asymmetric reductions : Sodium borohydride in micellar aggregates achieves >80% diastereomeric excess (de) in aqueous media, enabling scalable production.

- Protection-deprotection strategies : The tert-butyl ester enhances solubility in nonpolar solvents, facilitating subsequent ketalization or oxidation steps.

- Chiral pool utilization : The (R)-configuration at C5 is retained through multiple synthetic steps, preserving stereochemical integrity in statin side chains.

Table 1: Key Synthetic Applications of this compound

Nomenclature and Chemical Classification

The systematic IUPAC name, tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate, reflects its structural features:

- Core structure : A six-carbon chain (hexanoate) with ketone (3-oxo), hydroxyl (5-hydroxy), and chloro (6-chloro) groups.

- Ester moiety : The tert-butyl group at C1 provides steric bulk, influencing reactivity and crystallization behavior.

- Stereodescriptor : The (R)-configuration at C5 is critical for biological activity in statins.

Chemically, it belongs to the β-keto ester family, characterized by the presence of both ketone and ester functionalities on adjacent carbons. This classification places it among reactive intermediates used in Claisen condensations and Michael additions.

Stereochemical Significance and Chirality

The (R)-configuration at C5 determines the compound’s utility in synthesizing enantiomerically pure statins. Key stereochemical considerations include:

- Diastereoselective reduction : Sodium borohydride preferentially reduces the 3-keto group to yield (3R,5R)-diols in micellar systems, avoiding racemization.

- Chiral resolution : Crystallization with chiral auxiliaries or enzymes like ketoreductases ensures >99% enantiomeric excess (ee) in final pharmaceutical intermediates.

- Impact on drug efficacy : Incorrect stereochemistry at C5 diminishes HMG-CoA reductase inhibition, underscoring the need for precise synthesis.

Table 2: Stereochemical Data for this compound

The compound’s chirality is preserved through protective group strategies, such as ketalization with 2,2-dimethoxypropane, which stabilizes the diol intermediate during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426933 | |

| Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404958-08-3 | |

| Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The zinc enolate, generated in situ from tert-butyl bromoacetate and activated zinc, reacts with the nitrile component to form a β-keto ester intermediate. Silyl protection of the hydroxyl group in (S)-4-chloro-3-hydroxy-butanenitrile is essential to prevent side reactions, with trimethylsilyl chloride (TMSCl) serving as the preferred protecting agent. Optimal conditions involve anhydrous tetrahydrofuran (THF) at −20°C, yielding the target compound in 72–78% isolated yield.

Table 1: Blaise Condensation Parameters

Limitations and Byproduct Formation

Despite moderate yields, this method requires strict anhydrous conditions and generates stoichiometric amounts of zinc halide waste. Additionally, the diastereomeric excess remains suboptimal (70–75% de), necessitating subsequent purification steps.

Enzymatic Reduction Methods

Enzymatic approaches using recombinant whole-cell biocatalysts have emerged as stereoselective alternatives. The Chinese patent CN104328148A details a coexpression system with glucose dehydrogenase (GDH) for NADPH regeneration, enabling the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to the (3R,5S)-dihydroxy derivative.

Biocatalyst Design and Performance

The coexpressed enzymes, including a carbonyl reductase and GDH, operate in a phosphate buffer (pH 7.0) at 30°C. Glucose serves as the co-substrate, driving NADPH regeneration and achieving a substrate conversion rate of 98% with >99% de.

Table 2: Enzymatic Reduction Conditions

Scalability and Cost Efficiency

This method eliminates hazardous reducing agents and operates at ambient pressure, reducing operational costs. However, enzyme stability beyond 5 reaction cycles remains a limitation, necessitating periodic biocatalyst replenishment.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation using chiral ruthenium catalysts offers a direct route to the (R)-configured product. EP1282719B1 discloses the use of di-μ-chlorobis[(p-cymene)chlororuthenium(II)] with (1S,2S)-(+)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine as a ligand.

Catalytic Efficiency and Stereocontrol

Reactions conducted in methanol at 50°C under 50 bar H₂ pressure achieve 85% yield but only 70% de, underscoring challenges in stereoselectivity. The moderate enantiomeric excess necessitates additional chromatographic purification, increasing production costs.

Table 3: Hydrogenation Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ru-(p-cymene) complex | |

| Ligand | (1S,2S)-TsDPEN | |

| Pressure | 50 bar H₂ | |

| Yield | 85% | |

| Diastereomeric Excess | 70% |

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield | de | Cost | Safety |

|---|---|---|---|---|

| Blaise Condensation | 72–78% | 70–75% | Moderate | Moderate |

| Enzymatic Reduction | 98% | >99% | Low | High |

| Asymmetric Hydrogenation | 85% | 70% | High | Low |

Enzymatic reduction outperforms other methods in stereoselectivity and safety, albeit with higher initial biocatalyst costs. Blaise condensation remains viable for small-scale synthesis but suffers from waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other oxidizing agents.

Reduction: NaBH4, LiAlH4, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Conversion of the hydroxyl group to a keto group.

Reduction: Conversion of the keto group to a hydroxyl group.

Substitution: Replacement of the chlorine atom with various nucleophiles, leading to the formation of new functionalized derivatives.

Scientific Research Applications

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical transformations.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate for esterases or hydrolases, leading to the cleavage of the ester bond and the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in these reactions include the active sites of the enzymes and the catalytic residues that facilitate the reaction.

Comparison with Similar Compounds

Stereoisomeric Counterpart: Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

The (S)-enantiomer of this compound is industrially prominent due to its role in synthesizing statins, including atorvastatin and rosuvastatin . Key differences include:

- Synthesis: The (S)-enantiomer is produced via enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDHE) using Lactobacillus brevis alcohol dehydrogenase (LBADH) with >99.5% enantiomeric excess (ee) . In contrast, the (R)-enantiomer’s synthesis is less documented but likely requires distinct enzymatic or chemical methods.

- Enzymatic Efficiency : A robust short-chain dehydrogenase/reductase (SDR) from Lentilactobacillus parabuchneri achieves a specific activity of 15,750.0 U/g for the (S)-enantiomer, far exceeding the 53.6 U/g activity observed for other reductases .

- Applications : While the (S)-form is pivotal in statin production, the (R)-form is utilized in niche natural product syntheses .

Racemic Mixture: (±)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate

The racemic form (CAS 319924-73-7) is primarily an impurity in rosuvastatin production and is critical for quality control during drug manufacturing . Unlike the enantiopure (R)- and (S)-forms, the racemate lacks direct therapeutic utility but is essential for regulatory compliance.

Structural Analog: Tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate

This analog substitutes the chloro group with a cyano moiety, altering its reactivity and applications. It is a key intermediate for HMG-CoA reductase inhibitors, highlighting the impact of substituents on target molecule specificity .

Comparative Data Table

Key Research Findings

- Enzymatic Selectivity : LBADH achieves unparalleled enantioselectivity for the (S)-enantiomer (>99.5% ee), underscoring its industrial dominance . The (R)-enantiomer’s synthesis remains less optimized, suggesting a need for tailored biocatalysts.

- Process Challenges : The (S)-form faces solubility and stability issues in aqueous systems, necessitating multiphase bioreactor designs to enhance efficiency and reduce cofactor costs .

- Structural Impact: Substituting chloro with cyano (CN) expands the compound’s utility to alternative HMG-CoA inhibitors, demonstrating substituent-driven versatility .

Biological Activity

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate is a chiral compound with significant potential in pharmaceutical applications, particularly in the synthesis of various bioactive molecules. This article explores its biological activity, including pharmacological profiles, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHClO

- Molecular Weight : 236.69 g/mol

- Functional Groups : Tert-butyl group, hydroxyl group, and a ketone.

The presence of a chiral center at the 5-position enhances its utility in asymmetric synthesis and drug development.

Cholesterol-Lowering Effects

Research indicates that this compound exhibits significant biological activity in lowering low-density lipoprotein cholesterol levels (LDL-C). This property positions it as a potential candidate for developing statin-like drugs, which are widely used to manage cholesterol levels.

Pharmacokinetics

The compound shows minimal interactions with cytochrome P450 3A4 enzymes, suggesting a lower risk of drug-drug interactions. Additionally, its low penetration into extrahepatic tissues may enhance its safety profile for therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | CHClO | Enantiomer with different biological activity |

| 6-Chlorohexanoic Acid | CHClO | Lacks tert-butyl group; simpler structure |

| Callystatin A | CHClO | Complex natural product derived from similar precursors |

This table illustrates how the structural variations influence biological activities and applications in synthetic organic chemistry .

Synthesis Methods

The synthesis of this compound typically involves several steps using chiral catalysts to ensure the desired stereochemistry. Notable methods include:

- Blaise Condensation : Utilizing silyl-protected substrates to yield the desired product efficiently.

- Biocatalysis : Employing enzymes such as carbonyl reductase from Rhodosporidium toruloides, which can achieve high stereoselectivity and yield .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as an intermediate in synthesizing rosuvastatin, a widely used cholesterol-lowering medication. For instance, a study demonstrated the effective use of carbonyl reductase for producing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, showcasing its application in biocatalysis for pharmaceutical synthesis .

Q & A

Q. What are the primary synthetic routes for producing enantiomerically pure tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate?

The compound is synthesized via enantioselective biocatalytic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDHE). Key methods include:

- LBADH-catalyzed reduction : Alcohol dehydrogenase from Lactobacillus brevis (LBADH) achieves >99.5% enantiomeric excess (ee) for the (S)-enantiomer, while enantiocomplementary biocatalysts (e.g., Baker’s yeast) yield the (R)-enantiomer with 90–94% ee .

- Fed-batch systems : Mutant alcohol dehydrogenases (e.g., from Lactobacillus kefir) coupled with NADPH regeneration systems enhance efficiency, yielding >99% ee in optimized conditions .

- Chemoenzymatic approaches : Synergistic use of enzymatic reduction (for δ-keto group) and chemical reduction (for β-keto group) enables access to all four stereoisomers of downstream diols .

Q. What are the key applications of this compound in pharmaceutical synthesis?

The compound serves as a critical intermediate in synthesizing:

- Natural products : (–)-Callystatin (cytotoxic marine polyketide) and semi-vioxanthin .

- Statin side chains : Used in HMG-CoA reductase inhibitors like atorvastatin .

- Bioactive molecules : Anti-leishmanial agents (e.g., S-(+)-argentilactone) and teratogenic compounds (e.g., S-(–)-goniothalamin) .

Q. How is enantiomeric purity (ee) determined for this compound?

- Derivatization and chromatography : After NaBH₄ reduction of residual ketones, the product is analyzed using chiral columns (e.g., FS-Cyclodextrin β1/P 50 m) with HPLC or GC to quantify ee .

- Crystallization : Diastereomeric excess (de) can be increased to >99% via recrystallization of downstream diols .

Q. What are the stability challenges associated with the substrate (CDHE)?

CDHE undergoes irreversible degradation under aqueous conditions due to hydrolysis and keto-enol tautomerization. Stability is enhanced by:

- Low-temperature operation : Reduces degradation rates during biocatalytic reactions .

- Solvent engineering : Use of hydrophobic solvents (e.g., di-isopropyl ether) to minimize water contact .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR/IR spectroscopy : Confirms structural integrity and functional groups.

- Chiral chromatography : Quantifies enantiomeric excess .

- Mass spectrometry : Validates molecular weight and purity .

Advanced Research Questions

Q. How can substrate solubility limitations in aqueous systems be overcome during biocatalysis?

- Biphasic reactors : Combine hydrophobic solvents (e.g., DIPE) with aqueous phases to solubilize CDHE while retaining enzyme activity .

- Enzyme immobilization : LBADH immobilized on solid supports improves stability and recyclability in multiphase systems .

Q. What strategies reduce cofactor dependency in large-scale synthesis?

- Cofactor regeneration systems : Couple LBADH with formate dehydrogenase (FDH) to recycle NADPH in situ .

- Mutant enzymes : Engineered dehydrogenases with higher catalytic efficiency (e.g., Lactobacillus kefir mutants) reduce NADPH consumption by 40% .

Q. How do reaction kinetics and enzyme inactivation impact process scalability?

- Kinetic modeling : Substrate degradation follows first-order kinetics, while enzyme inactivation is modeled via normalized activity decay (At/A₀) .

- Continuous stirred-tank reactors (CSTR) : Mitigate enzyme inactivation by maintaining steady-state substrate/enzyme ratios .

Q. What contradictory data exist regarding the optimal pH for LBADH activity?

- Conflicting reports : LBADH activity peaks at pH 6.5 in some studies but shows higher stability at pH 7.0–7.5 in others. Resolution involves:

Q. How can computational tools enhance biocatalyst design for this reaction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.